molecular formula C23H22N6O2S B2837075 N-(2-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872988-35-7

N-(2-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No. B2837075
CAS RN: 872988-35-7
M. Wt: 446.53
InChI Key: HRDAQYSKZXLLQU-UHFFFAOYSA-N
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Description

“N-(2-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” is a chemical compound with the molecular formula C23H22N6O2S and a molecular weight of 446.53. It is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline .

Scientific Research Applications

Synthesis and Structural Characterization

The compound’s synthesis involves coupling reactions of 2-cyano-N-arylacetamide derivatives with aryl diazonium salts, yielding N-(aryl)-2-oxo-2-(arylamino)acetohydrazonoyl cyanide derivatives. Analytical and spectral data confirm the structures of these products . The 1H NMR spectra exhibit characteristic peaks corresponding to functional groups.

Antimicrobial Activity

Researchers have evaluated the antimicrobial properties of the synthesized compounds. These derivatives may exhibit inhibitory effects against various microorganisms, making them potential candidates for drug development .

Antioxidant Activity

The same compounds were also assessed for their antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative damage. These derivatives could contribute to antioxidant-based therapies .

Potential Drug Development

Given the diverse heterocyclic structures derived from cyanoacetamide precursors, these compounds hold promise for drug discovery. Previous studies have linked cyanoacetamide derivatives to antitumor, anti-inflammatory, and antimicrobial activities .

Future Research Directions

Further investigations could explore the compound’s interactions with specific biological targets, pharmacokinetics, and toxicity profiles. Additionally, structural modifications may enhance its efficacy or selectivity .

properties

IUPAC Name

N-[2-[6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2S/c1-16-7-5-6-10-18(16)25-21(30)15-32-22-12-11-19-26-27-20(29(19)28-22)13-14-24-23(31)17-8-3-2-4-9-17/h2-12H,13-15H2,1H3,(H,24,31)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDAQYSKZXLLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

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